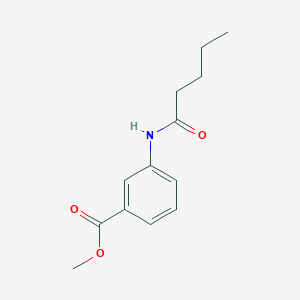Methyl 3-pentanamidobenzoate
CAS No.:
Cat. No.: VC14235158
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H17NO3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | methyl 3-(pentanoylamino)benzoate |
| Standard InChI | InChI=1S/C13H17NO3/c1-3-4-8-12(15)14-11-7-5-6-10(9-11)13(16)17-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,15) |
| Standard InChI Key | MKDWQVYJJRYIKY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)NC1=CC=CC(=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Methyl 3-pentanamidobenzoate belongs to the class of benzoate esters, characterized by a pentanamide substituent at the 3-position of the benzene ring. Its molecular formula is CHNO, with a molecular weight of 235.283 g/mol . The compound’s structure integrates both amide and ester functional groups, contributing to its unique physicochemical and biological properties.
Key Physicochemical Properties
The compound’s logP value of 3.21 indicates moderate lipophilicity, making it suitable for permeating biological membranes . Its SMILES notation (CC(C)CC(C(Nc(cccc1)c1C(OC)=O)=O)N(Cc1c2cccc1)C2=O) highlights the pentanamide chain and ester linkage .
Synthesis and Reaction Pathways
The synthesis of methyl 3-pentanamidobenzoate typically involves multi-step reactions, often starting with functionalization of benzoic acid derivatives. A notable method includes:
Amidation of Methyl 3-Aminobenzoate
-
Substrate Preparation: Methyl 3-aminobenzoate (CAS: 4518-10-9) is reacted with pentanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .
-
Workup: The crude product is purified via column chromatography (hexane/ethyl acetate) to yield the final compound .
Alternative routes involve copper-catalyzed C–H functionalization, as demonstrated in the synthesis of benzoxazole derivatives . This method employs dichlorobenzene as a solvent and air as an oxidant, achieving regioselective bond formation under mild conditions .
Applications in Scientific Research
Drug Development
Methyl 3-pentanamidobenzoate is a key intermediate in the synthesis of perfluoroalkylated indoles, which are explored for their anticancer and antimicrobial properties . Its amide group facilitates hydrogen bonding with biological targets, enhancing binding affinity.
Material Science
The compound’s balanced hydrophobicity and polarity make it a candidate for polymer modification and surface coatings, where controlled solubility is critical.
Antiviral Research
Included in the CORONAVIRUS Library (20,774 compounds), it is screened for activity against viral proteases and replication machinery . Preliminary studies suggest potential in inhibiting RNA-dependent RNA polymerase (RdRp) .
Comparative Analysis with Analogues
The pentanamide chain in methyl 3-pentanamidobenzoate enhances lipid solubility compared to shorter-chain analogues, improving bioavailability in drug formulations .
Recent Advances and Future Directions
Recent patents highlight its role in hedgehog signaling inhibitors, which target cancer stem cells . Additionally, its inclusion in high-throughput screening libraries underscores its potential in repurposing studies for emerging diseases . Future research may explore:
-
Covalent inhibition strategies using its amide group.
-
Nanoparticle delivery systems to enhance therapeutic efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume